BenchChemオンラインストアへようこそ!

Wdr5-IN-4

Binding Affinity WDR5 WIN Site Kd Comparison

WDR5-IN-4 (WIN site inhibitor 1, Compound C6) is a picomolar WDR5 WIN site inhibitor (Kd=0.1 nM) that displaces WDR5 from chromatin, downregulates ribosome protein genes, and induces p53-dependent apoptosis via nucleolar stress. With affinity orders of magnitude higher than OICR-9429, it ensures complete target engagement at low nanomolar concentrations. Ideal for co-crystallization, SPR, ChIP-seq, and benchmarking novel WIN/WBM site inhibitors. Differential GI50 in p53 wild-type (2.7 µM) vs mutant (6.8 µM) cells enables precise mechanistic studies. Free base and TFA salt available.

Molecular Formula C25H22Cl2FN5O
Molecular Weight 498.4 g/mol
Cat. No. B12425418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWdr5-IN-4
Molecular FormulaC25H22Cl2FN5O
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C25H22Cl2FN5O/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16/h3-12,29H,13-14H2,1-2H3,(H,30,34)
InChIKeyZPVQIJIWGMKMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WDR5-IN-4 Procurement Guide: A Picomolar-Affinity WIN Site Inhibitor for Chromatin Displacement Studies


WDR5-IN-4 (also known as Compound C6, WIN site inhibitor 1, CAS 2407457-36-5) is a potent small-molecule inhibitor targeting the WDR5-interacting (WIN) site of the chromatin-associated WD repeat-containing protein 5 (WDR5), with a dissociation constant (Kd) of 0.1 nM [1]. It functions by displacing WDR5 from chromatin, thereby downregulating the expression of associated genes, including a subset of ribosome protein genes, leading to translational inhibition, nucleolar stress, and p53 induction [2]. WDR5-IN-4 was developed through iterative structure-based optimization aimed at improving drug-like properties while maintaining high binding affinity . The compound exists as a free base (C25H22Cl2FN5O, MW 498.38) and a TFA salt form (CAS 2749300-35-2) for enhanced solubility .

Why WDR5-IN-4 Cannot Be Substituted by Other WIN Site Inhibitors in Procurement


WDR5 WIN site inhibitors exhibit wide variation in binding affinity, cellular potency, and mechanism of action despite targeting the same protein pocket. WDR5-IN-4 demonstrates a picomolar binding affinity (Kd = 0.1 nM) that is orders of magnitude higher than other chemical probe inhibitors such as OICR-9429 (Kd = 93 ± 28 nM) , resulting in fundamentally different concentration requirements for chromatin displacement and downstream biological effects [1]. Furthermore, the cellular GI50 values of WDR5-IN-4 vary across cancer cell lines depending on MLL-rearrangement status and p53 functionality , a profile that may not be replicated by structurally distinct inhibitors like DDO-2213 or MM-401. Substituting WDR5-IN-4 with a lower-affinity analog could lead to incomplete target engagement, misleading negative results, or erroneous conclusions about WDR5 biology. The following quantitative evidence establishes the specific performance characteristics that justify the selection of WDR5-IN-4 over its closest analogs.

WDR5-IN-4 Quantitative Evidence Guide: Binding Affinity, Cellular Potency, and Chromatin Displacement


WDR5-IN-4 Exhibits a 930-Fold Higher Binding Affinity for the WIN Site Compared to OICR-9429

WDR5-IN-4 binds the WDR5 WIN site with a dissociation constant (Kd) of 0.1 nM as measured by surface plasmon resonance (SPR) [1]. In contrast, the widely used chemical probe OICR-9429, which also targets the WDR5 WIN site, exhibits a Kd of 93 ± 28 nM under comparable SPR conditions . This represents a 930-fold difference in binding affinity, indicating that WDR5-IN-4 achieves near-complete target engagement at significantly lower concentrations than OICR-9429.

Binding Affinity WDR5 WIN Site Kd Comparison

WDR5-IN-4 Demonstrates 730-Fold Higher Affinity than the Orally Bioavailable Inhibitor DDO-2213

WDR5-IN-4 achieves a Kd of 0.1 nM for the WDR5 WIN site as determined by SPR [1]. DDO-2213, an orally bioavailable WDR5-MLL1 protein-protein interaction inhibitor developed for MLL fusion leukemia, exhibits a Kd of 72.9 nM as measured by a competitive fluorescence polarization assay [2]. The 730-fold difference in binding affinity highlights the exceptional potency of WDR5-IN-4 as a tool compound for in vitro target engagement studies.

Binding Affinity WDR5 Inhibitors Kd Comparison

WDR5-IN-4 Displays 9-Fold Higher Potency than the Peptidomimetic Inhibitor MM-401 in Binding Assays

WDR5-IN-4 binds the WDR5 WIN site with a Kd of 0.1 nM [1]. The peptidomimetic inhibitor MM-401, which disrupts the WDR5-MLL1 interaction, exhibits a Ki value of <1 nM for WDR5 binding . Even at the most optimistic estimate of 1 nM, WDR5-IN-4 demonstrates a 10-fold improvement in binding affinity, while a more conservative lower-bound estimate yields at least a 9-fold difference.

Binding Affinity WDR5-MLL1 Interaction Ki Comparison

WDR5-IN-4 Shows Cellular Potency Highly Dependent on p53 Status, with a 2.5-Fold Lower GI50 in p53 Wild-Type CHP-134 Cells

In CHP-134 neuroblastoma cells expressing wild-type p53, WDR5-IN-4 exhibits a GI50 of 2.7 μM after 5 days of treatment as measured by CellTiter-Glo luminescent assay . In contrast, in Daudi Burkitt lymphoma cells harboring mutant p53, the GI50 is 6.8 μM . This 2.5-fold difference underscores the critical role of functional p53 in mediating the cytotoxic response to WDR5 WIN site inhibition and provides a mechanistic basis for selecting appropriate cell line models.

Cellular Potency GI50 p53 Status

WDR5-IN-4 Induces Rapid Chromatin Displacement of WDR5 in MLL-Rearranged Leukemia Cells at Nanomolar Concentrations

Treatment of MLL-rearranged leukemia cells (MV4;11, MOLM-13) with WDR5-IN-4 results in rapid and dose-dependent depletion of WDR5 from chromatin-bound fractions, as demonstrated by chromatin fractionation assays [1]. This functional consequence directly validates the compound's WIN site inhibition mechanism. While other WIN site inhibitors also displace WDR5, the picomolar affinity of WDR5-IN-4 enables this effect at exceptionally low concentrations, minimizing confounding off-target activities.

Chromatin Displacement Mechanism of Action MLL-Rearranged Leukemia

WDR5-IN-4 Binds the WIN Site with a Dissociation Constant 11-Fold Lower than MM-589's IC50

WDR5-IN-4 exhibits a Kd of 0.1 nM for the WDR5 WIN site [1]. The inhibitor MM-589, another potent WDR5-MLL protein-protein interaction disruptor, binds WDR5 with an IC50 of 0.90 nM as measured by a fluorescence polarization assay [2]. This 9-fold difference in reported values (0.1 nM vs. 0.90 nM) translates to a binding strength that is approximately 9 times greater for WDR5-IN-4, establishing it as one of the most potent WDR5 WIN site inhibitors reported to date.

Binding Affinity WDR5 WIN Site IC50 Comparison

Recommended Research Applications for WDR5-IN-4 Based on Quantitative Evidence


High-Resolution Structural and Biophysical Studies of WDR5-WIN Site Engagement

Given its picomolar affinity (Kd = 0.1 nM) and validated binding to the WIN site [1], WDR5-IN-4 is an ideal tool compound for co-crystallization, X-ray crystallography, and surface plasmon resonance (SPR) experiments aimed at elucidating the structural basis of WIN site inhibition. The exceptionally high affinity ensures stoichiometric binding and stable complex formation, facilitating high-resolution structural determination.

Mechanistic Dissection of p53-Dependent Nucleolar Stress Responses in WDR5-Targeted Cancer Models

WDR5-IN-4 induces p53-dependent apoptosis via nucleolar stress and translational inhibition [2]. Its differential GI50 values in p53 wild-type (CHP-134, GI50 = 2.7 μM) versus p53-mutant (Daudi, GI50 = 6.8 μM) cells make it a precise tool for investigating the interplay between WDR5 displacement, ribosome biogenesis stress, and p53 activation. This application is particularly valuable in neuroblastoma and leukemia research.

In Vitro Target Engagement and Chromatin Displacement Assays in MLL-Rearranged Leukemia

WDR5-IN-4 rapidly and potently displaces WDR5 from chromatin in MLL-rearranged leukemia cell lines (MV4;11, MOLM-13) at low nanomolar concentrations [3]. This property makes it a preferred reagent for chromatin fractionation assays, ChIP-seq studies, and RNA-seq analyses designed to map the genomic loci occupied by WDR5 and to assess the downstream transcriptional consequences of WIN site blockade.

Benchmarking New WDR5 Inhibitors and Chemical Probes in Competitive Binding Assays

Due to its exceptionally high binding affinity (Kd = 0.1 nM) [4], WDR5-IN-4 serves as a reliable positive control and benchmarking standard in competitive fluorescence polarization (FP) assays, AlphaScreen assays, and other high-throughput screening formats. Its well-characterized pharmacology enables rigorous evaluation of novel WIN site or WBM site inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wdr5-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.